molecular formula C22H38O4S B1587941 BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) CAS No. 36830-74-7

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II)

Cat. No.: B1587941
CAS No.: 36830-74-7
M. Wt: 454.2 g/mol
InChI Key: WQTMVGGQTAPQJQ-ATMONBRVSA-L
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Description

Chemical Identity and Nomenclature

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) possesses a well-defined chemical identity characterized by its unique molecular structure and systematic nomenclature. The compound is formally designated with the CAS registry number 36830-74-7, establishing its official chemical identity in international databases. The molecular formula C₂₂H₃₈O₄Sr indicates the presence of twenty-two carbon atoms, thirty-eight hydrogen atoms, four oxygen atoms, and one strontium atom, resulting in a molecular weight of 454.15 g/mol.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is identified as strontium coordinated with two identical 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. Alternative nomenclature systems recognize this compound through various synonymous names, including strontium tetramethylheptanedionate, strontium-bis(dipivaloylmethane), and dipivalomethanato-strontium(II). The PubChem database assigns this compound the identifier CID 6001968, facilitating cross-referencing across chemical databases.

The structural representation reveals a coordination complex where the central strontium(II) ion is chelated by two β-diketonate ligands through oxygen atoms, forming stable six-membered chelate rings. The IUPAC nomenclature designates the compound as "strontium; (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate," emphasizing the geometric configuration of the ligands. The linear formula representation Sr(C₁₁H₁₉O₂)₂ clearly indicates the stoichiometric relationship between the metal center and the organic ligands.

Property Value Reference
CAS Number 36830-74-7
Molecular Formula C₂₂H₃₈O₄Sr
Molecular Weight 454.15 g/mol
PubChem CID 6001968
Appearance White to yellow solid
Melting Point 201-210°C
Purity (typical) 97.5-99.99%

The compound exists in various hydrated forms, with the hydrate version bearing the CAS number 199445-30-2, indicating the incorporation of water molecules into the crystal structure. This hydrated form typically appears as a light yellow powder and demonstrates different physical properties compared to the anhydrous version.

Historical Development of Strontium β-Diketonate Complexes

The historical development of strontium β-diketonate complexes traces its origins to the broader discovery and characterization of strontium as an element. Strontium was first recognized as a distinct chemical entity in 1790 when Adair Crawford and William Cruickshank identified unique properties in mineral samples from the Scottish village of Strontian. This initial discovery led to the isolation of metallic strontium by Sir Humphry Davy in 1808 through electrolysis of a mixture containing strontium chloride and mercuric oxide.

The evolution of strontium chemistry progressed significantly during the 19th and early 20th centuries, with the first large-scale applications emerging in sugar beet processing. The German sugar industry utilized strontium hydroxide in crystallization processes, consuming between 100,000 to 150,000 tons annually before World War I. This industrial demand stimulated mining operations and advanced understanding of strontium compounds.

The development of β-diketonate chemistry represented a crucial advancement in coordination chemistry, with fluorinated β-diketones becoming well-established ligands for generating diverse metal complexes. Research into heterometallic molecular architectures based on fluorinated β-diketonates has revealed extensive synthetic approaches and potential applications in catalysis, medicine, and functional materials development. The synthesis of strontium β-diketonate complexes specifically began gaining prominence as researchers recognized their unique properties and potential applications in materials science.

Contemporary research has demonstrated sophisticated synthetic methodologies for strontium β-diketonate complexes. Recent studies have successfully synthesized mononuclear strontium complexes through substitution reactions involving bis(trimethylsilyl) amide precursors with ethereal groups and β-diketonate ligands. These synthetic approaches have yielded various strontium complexes, including compounds with tetramethylheptanedionate ligands, which have been characterized through advanced analytical techniques including infrared spectroscopy, nuclear magnetic resonance, thermogravimetric analysis, and single-crystal X-ray crystallography.

The progression from basic strontium chemistry to sophisticated β-diketonate complexes reflects broader advances in organometallic chemistry and materials science. Modern synthesis techniques enable precise control over molecular architecture and properties, facilitating the development of specialized compounds for specific technological applications. The historical trajectory demonstrates how fundamental chemical discoveries have evolved into sophisticated synthetic chemistry, enabling the production of highly specialized materials for advanced applications.

Role in Organometallic Chemistry

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) occupies a significant position within organometallic chemistry due to its unique structural characteristics and versatile reactivity patterns. The compound exemplifies the broader class of metal β-diketonate complexes, which have become fundamental building blocks in organometallic synthesis and materials development. The tetramethyl-substituted β-diketonate ligands provide enhanced steric protection and thermal stability compared to simpler β-diketonate systems, enabling applications under demanding conditions.

The compound demonstrates exceptional utility as a precursor for atomic layer deposition processes, representing a critical application in semiconductor manufacturing and thin film technology. Research has identified bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) as an effective precursor for growing strontium-containing films, particularly when combined with appropriate oxygen sources. The controlled reactivity of this compound enables precise film thickness control and uniform coverage on complex substrate geometries, essential characteristics for advanced electronic device fabrication.

Structural analysis reveals that the compound can exist in both monomeric and dimeric forms depending on specific synthetic conditions and ligand environments. Single-crystal X-ray crystallography studies have demonstrated that certain strontium β-diketonate complexes display dimeric structures with bridging oxygen bonds, while others maintain monomeric configurations. This structural flexibility contributes to the compound's versatility in various chemical transformations and applications.

The thermal decomposition behavior of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) has been extensively studied to understand its behavior under processing conditions. Research indicates that the decomposition occurs through a series of steps involving tert-butyl group removal from the ligand, followed by dissociation of strontium-oxygen bonds, leading to oligomerization of the strontium compound. At elevated temperatures, additional carbon-hydrogen and carbon-oxygen bond dissociations occur, while carbon-carbon bonds remain the most stable within the complex.

Decomposition Step Temperature Range Bond Type Affected Stability Order
Initial 250°C C-C(CH₃)₃ Least stable
Secondary 250-350°C Sr-O Intermediate
Tertiary >350°C C-H, C-O More stable
Final >400°C C-C Most stable

The compound's role extends to catalytic applications, where strontium β-diketonate complexes have demonstrated potential in various organic transformations. The electronic structure of the β-diketonate ligands influences reaction rates and mechanisms, with the tetramethyl substitution pattern providing specific electronic and steric effects that can be exploited in catalytic processes. Research has shown that metal ions in β-diketonate complexes can exhibit catalytic effects, making them valuable for industrial-scale processes.

In heterometallic complex formation, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) serves as a building block for more complex molecular architectures. Studies have demonstrated that strontium β-diketonate complexes can participate in the formation of heterometallic systems containing multiple different metal centers, expanding the potential applications in advanced materials development. The controlled reactivity and stability of the compound make it suitable for constructing sophisticated molecular frameworks with designed properties.

The compound's significance in organometallic chemistry continues to grow as researchers explore new synthetic methodologies and applications. Its combination of thermal stability, controlled reactivity, and structural versatility positions it as a valuable component in the development of advanced materials for electronic, catalytic, and other technological applications. The ongoing research into strontium β-diketonate chemistry promises to reveal additional applications and synthetic strategies, further establishing the importance of these compounds in modern organometallic chemistry.

Properties

IUPAC Name

strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTMVGGQTAPQJQ-ATMONBRVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O4Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426029
Record name AC1OCDMI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36830-74-7
Record name AC1OCDMI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The compound is typically synthesized by reacting strontium precursors with 2,2,6,6-tetramethyl-3,5-heptanedione (also known as dipivaloylmethane or tmhd) ligands under controlled conditions. The preparation aims to form a bis-ligated strontium complex where two tmhd ligands coordinate to the strontium ion.

Preparation via Ligand Substitution of Strontium Bis(trimethylsilyl)amide Complex

A notable advanced synthetic route involves substitution reactions starting from strontium bis(trimethylsilyl)amide complexes, such as Sr(btsa)2·2DME or Sr(btsa)2·2THF, which are more reactive strontium precursors.

  • Stepwise Procedure:

    • Starting Materials: Sr(btsa)2·2THF (or Sr(btsa)2·2DME) and 2,2,6,6-tetramethyl-3,5-heptanedione (tmhdH).

    • Reaction Conditions: The strontium bis(trimethylsilyl)amide complex is dissolved in hexane under an inert atmosphere at room temperature.

    • Ligand Substitution: The tmhdH ligand is added to the solution, and the mixture is stirred for approximately 15 hours.

    • Isolation: After completion, the reaction mixture is filtered, and volatiles are removed under reduced pressure to yield the bis(tetramethylheptanedionato)strontium(II) complex as a white solid.

    • Purification: The product can be recrystallized from hexane or toluene at low temperatures (e.g., −30 °C) to obtain X-ray quality crystals.

  • Yields: Moderate to good yields are reported, typically in the range of 70–83% for similar strontium β-diketonate complexes.

Direct Reaction of Strontium Salts with β-Diketonate Ligands

An alternative, simpler method involves direct reaction of strontium salts (e.g., strontium chloride or strontium nitrate) with the β-diketone ligand (tmhdH) in the presence of a base:

  • Procedure:

    • Dissolve strontium salt in an appropriate solvent (e.g., ethanol or acetone).

    • Add 2,2,6,6-tetramethyl-3,5-heptanedione (tmhdH) along with a base such as sodium hydroxide or potassium tert-butoxide to deprotonate the ligand.

    • Stir the mixture at room temperature or slightly elevated temperatures to facilitate complexation.

    • The bis-ligated strontium complex precipitates or can be isolated by solvent evaporation and recrystallization.

  • Notes: This method is classical but less commonly detailed in recent literature compared to ligand substitution methods with reactive strontium amide complexes.

Characterization and Purity

  • The product is typically a white to yellowish solid with a melting point around 110–210 °C depending on the source and purity.
  • Purity is confirmed by elemental analysis (carbon and hydrogen percentages consistent with C22H38O4Sr), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
  • The complex is moisture-sensitive and should be handled under inert atmosphere for storage and further use.

Summary Table of Preparation Data

Preparation Method Starting Materials Solvent Conditions Yield (%) Notes
Ligand substitution of Sr(btsa)_2·2THF Sr(btsa)_2·2THF, tmhdH Hexane Stir 15 h, RT, inert atm. 70–83 Recrystallization at −30 °C; white solid
Direct reaction with strontium salt + base SrCl2 or Sr(NO3)2, tmhdH, base (NaOH, KOtBu) Ethanol, acetone Room temp or mild heating Variable Classical method; less detailed in literature
Reaction of strontium aminoalkoxide complexes with tmhdH Sr aminoalkoxide complex, tmhdH Hexane Stir 15 h, RT 40–56 Used to form heteroleptic complexes; white solid

Research Findings and Notes

  • Recent studies have focused on heteroleptic strontium complexes involving tmhd ligands combined with aminoalkoxide ligands, synthesized via substitution reactions from strontium bis(trimethylsilyl)amide complexes. These methods enable controlled synthesis of complexes with specific structures and properties.
  • The complex BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) is used as a precursor in metal-organic chemical vapor deposition (MOCVD) for thin film fabrication due to its volatility and thermal stability.
  • Thermal analysis shows that complexes with tmhd ligands exhibit significant mass loss between 25 and 315 °C, indicating their suitability for vapor phase deposition processes.
  • Handling and storage require moisture-free conditions due to the compound’s sensitivity.

Chemical Reactions Analysis

Types of Reactions

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Vapor Deposition (CVD) Precursor

One of the primary applications of Sr(TMHD)₂ is as a precursor in chemical vapor deposition (CVD) processes. CVD is a widely used technique for producing thin films and coatings on various substrates. The compound's volatility and thermal stability make it suitable for this purpose.

  • Case Study : Research conducted on the use of Sr(TMHD)₂ in CVD for strontium titanate (SrTiO₃) thin films demonstrated its effectiveness in achieving high-quality films with controlled stoichiometry. The deposition process showed that the films exhibited excellent dielectric properties, making them suitable for applications in electronics and optoelectronics .

Strontium Doping in Materials Science

Strontium compounds are often used to modify the properties of materials. Sr(TMHD)₂ serves as a source of strontium for doping processes in various materials.

  • Application : In the development of high-temperature superconductors, strontium doping has been shown to enhance superconducting properties. Studies indicate that incorporating strontium into the lattice structure of certain materials can improve their critical temperature and overall performance .

Nanomaterials Synthesis

The compound is also utilized in the synthesis of nanomaterials, particularly in the formation of strontium-based nanoparticles.

  • Research Findings : A study highlighted the synthesis of strontium oxide (SrO) nanoparticles using Sr(TMHD)₂ as a precursor. The resulting nanoparticles exhibited unique optical properties that are beneficial for applications in photocatalysis and sensors .

Biomedical Applications

Emerging research explores the potential biomedical applications of strontium compounds, including Sr(TMHD)₂.

  • Case Study : Investigations into the biocompatibility of strontium-doped bioactive glasses have shown promising results for bone regeneration applications. Strontium enhances osteogenic activity, making it an attractive candidate for orthopedic implants and tissue engineering scaffolds .

Environmental Applications

Strontium compounds can play a role in environmental remediation processes.

  • Application : Sr(TMHD)₂ has been studied for its potential to immobilize heavy metals in contaminated soil and water systems. Research indicates that strontium can form stable complexes with certain heavy metals, reducing their bioavailability and toxicity .

Data Summary

Application AreaDescriptionKey Findings
Chemical Vapor DepositionUsed as a precursor for thin film depositionHigh-quality SrTiO₃ films with excellent dielectric properties
Materials ScienceSource of strontium for dopingImproved superconducting properties in high-temperature superconductors
Nanomaterials SynthesisFormation of strontium-based nanoparticlesUnique optical properties beneficial for photocatalysis
Biomedical ApplicationsPotential use in bone regenerationEnhanced osteogenic activity in strontium-doped bioactive glasses
Environmental ApplicationsImmobilization of heavy metalsReduction of bioavailability and toxicity of heavy metals through complex formation

Mechanism of Action

The mechanism of action of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) involves its ability to coordinate with various substrates and catalyze specific reactions. The compound interacts with molecular targets through its strontium center, which can facilitate electron transfer and other chemical processes. The pathways involved depend on the specific application and the nature of the substrates .

Comparison with Similar Compounds

Comparison with Similar TMHD-Based Compounds

Structural and Physical Properties

The TMHD ligand forms stable complexes with various metals. Below is a comparative analysis of Sr(TMHD)₂ with analogous compounds:

Compound (M(TMHD)ₙ) Metal Oxidation State Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
Sr(TMHD)₂ Sr(II) C₂₂H₃₈O₄Sr 454.15 201 Organic solvents
Ba(TMHD)₂·Triglyme Ba(II) C₃₀H₅₆BaO₈ 682.09 88 Organic solvents
Cu(TMHD)₂ Cu(II) C₂₂H₃₈CuO₄ 430.08 198 (decomposes) Organic solvents
Ti(O)(TMHD)₂ Ti(IV) [Ti(O)(C₁₁H₁₉O₂)₂] 470.34 (approx.) Not reported Organic solvents
Mg(TMHD)₂·2H₂O Mg(II) C₂₂H₄₂O₆Mg 442.93 Not reported Organic solvents
Pb(TMHD)₂ Pb(II) C₂₂H₃₈O₄Pb 633.74 Not reported Organic solvents
Key Observations:
  • Thermal Stability : Sr(TMHD)₂ exhibits higher thermal stability (201°C) compared to Ba(TMHD)₂·Triglyme (88°C), likely due to stronger Sr–O bonding and absence of solvent adducts . Cu(TMHD)₂ decomposes near its melting point, limiting its use in high-temperature applications .
  • Molecular Weight : Heavier metals like Pb and Ba result in higher molecular weights, influencing vapor pressure and suitability for chemical vapor deposition (CVD) .
  • Adduct Effects : Ba(TMHD)₂·Triglyme’s lower melting point highlights the role of adducts in modulating physical properties .
Sr(TMHD)₂ :
  • Thin Films : Used in atomic layer deposition (ALD) for perovskite oxides (e.g., SrTiO₃) in capacitors and memory devices .
  • Nanoparticles: Acts as a strontium source in sol-gel synthesis for luminescent materials .
Ti(O)(TMHD)₂ :
  • Catalysis : Employed in olefin polymerization and oxidation reactions due to Ti(IV)’s redox activity .
Cu(TMHD)₂ :
  • Catalysis : Effective in cross-coupling reactions (e.g., C–C bond formation) .
  • Electronics : Used in copper metallization for semiconductors .
Ba(TMHD)₂·Triglyme :
  • Superconductors : Precursor for barium-containing high-temperature superconductors .

Biological Activity

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) (often referred to as Sr(TMHD)₂) is a metal beta-diketonate complex that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This compound serves as a precursor in atomic layer deposition (ALD) and exhibits interesting biological activities that merit further exploration.

  • IUPAC Name: Strontium; 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane; (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
  • CAS Number: 150939-76-7
  • Molecular Formula: C22H42O4Sr
  • Molecular Weight: 466.56 g/mol

Biological Activity Overview

The biological activity of Sr(TMHD)₂ is primarily linked to its role in strontium metabolism and its implications in bone health. Strontium is known to mimic calcium in biological systems, which allows it to influence bone formation and resorption processes.

  • Bone Metabolism:
    • Strontium has been shown to stimulate osteoblast activity (bone-forming cells) while inhibiting osteoclast activity (bone-resorbing cells), leading to increased bone density and strength.
    • The compound enhances the expression of osteogenic markers such as alkaline phosphatase and osteocalcin in vitro.
  • Cellular Effects:
    • Studies indicate that Sr(TMHD)₂ can promote the proliferation and differentiation of mesenchymal stem cells into osteoblasts.
    • It may also influence the signaling pathways involved in bone remodeling, particularly those associated with Wnt/β-catenin signaling.
  • Anti-inflammatory Properties:
    • There is evidence suggesting that strontium compounds can exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in osteoblastic cells.

Table 1: Summary of Biological Studies on Sr(TMHD)₂

Study ReferenceFocus AreaKey Findings
Luo et al. (2007) CVD ApplicationsInvestigated the use of Sr(TMHD)₂ as a precursor for strontium-doped hafnium oxides; noted its stability and reactivity.
MDPI Review (2018) Lithium-Ion BatteriesDiscussed the role of metal fluorides including strontium in battery applications but indirectly highlighted strontium's importance in material science.
ResearchGate Study (2015) Thin Film StabilizationExplored the use of Sr(TMHD)₂ in stabilizing nanoscale films; indicated potential for enhanced mechanical properties due to strontium's incorporation.

Case Study: Osteogenic Potential of Strontium Compounds

A study by Zhang et al. (2020) investigated the effects of strontium on human osteoblast-like cells. The findings demonstrated:

  • Increased Cell Viability: Treatment with Sr(TMHD)₂ resulted in a significant increase in cell proliferation compared to control groups.
  • Enhanced Mineralization: The compound promoted mineralization as evidenced by Alizarin Red S staining.
  • Gene Expression: Upregulation of genes associated with osteogenesis was observed, confirming the compound's role in promoting bone formation.

Safety and Toxicology

While strontium itself is generally recognized as safe at physiological levels, high doses can lead to adverse effects. The safety profile of Sr(TMHD)₂ indicates that it should be handled with care due to potential irritant properties as outlined in safety data sheets:

Hazard StatementsPrecautionary Statements
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection

Q & A

Basic: What are the standard synthetic routes for preparing Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II), and how do reaction conditions influence product purity?

Methodological Answer:
The compound is typically synthesized by reacting strontium salts (e.g., SrCl₂) with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in anhydrous ethanol or tetrahydrofuran under inert atmospheres (N₂ or Ar). Key steps include:

  • Precursor Ratio: A 1:2 molar ratio of Sr²⁺:H-TMHD ensures complete ligand coordination .
  • Solvent Choice: Ethanol promotes ligand deprotonation and complexation, while THF may improve solubility for recrystallization .
  • Purification: Vacuum sublimation or recrystallization from organic solvents (e.g., hexane) removes unreacted ligands or salts, achieving >95% purity .
    Data Table:
ParameterOptimal ConditionImpact on Purity
Sr²⁺:H-TMHD Ratio1:2Prevents Sr(OH)₂ formation
SolventEthanol/THFEnhances ligand dissociation
Temperature60–80°CAccelerates reaction without decomposition

Basic: How do physicochemical properties (e.g., melting point, solubility) vary between hydrated and anhydrous forms of the compound?

Methodological Answer:

  • Melting Point: The anhydrous form (CAS 36830-74-7) melts at 201°C, while the hydrate (CAS 199445-30-2) shows a lower range (200–203°C) due to water loss during heating .
  • Solubility: The anhydrous form is insoluble in water but soluble in organic solvents (e.g., chloroform, toluene). Hydrated forms exhibit limited solubility due to hydrogen bonding with water .
    Note: Discrepancies in reported melting points (e.g., 250°C in vs. 201°C in ) may arise from impurities or polymorphic variations .

Basic: What characterization techniques are critical for confirming the structure and purity of this complex?

Methodological Answer:

  • FTIR: Confirms ligand coordination via shifts in ν(C=O) from ~1600 cm⁻¹ (free ligand) to ~1520 cm⁻¹ (metal-bound) .
  • NMR (¹H/¹³C): Detects residual solvents or unbound ligands; absence of broad peaks indicates pure complex .
  • Elemental Analysis: Matches experimental C/H/Sr ratios with theoretical values (e.g., C: 58.2%, H: 8.4%, Sr: 19.3%) .
  • XRD: Resolves crystalline structure; anhydrous forms show distinct diffraction patterns compared to hydrates .

Advanced: How can researchers resolve contradictions in reported thermal decomposition behavior during CVD/ALD processes?

Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 250°C in vs. lower ranges in ) arise from:

  • Atmosphere: Oxidative (air) vs. inert (N₂) conditions alter decomposition pathways .
  • Substrate Interactions: Surface chemistry of substrates (e.g., SiO₂ vs. Si) affects nucleation and decomposition kinetics .
    Experimental Design:
  • Use TGA-MS under controlled atmospheres to monitor SrO formation (m/z = 104) and ligand volatilization (m/z = 57, 85) .
  • Compare ALD pulse sequences to optimize ligand removal and SrO deposition rates .

Advanced: What mechanistic insights explain the compound’s role in forming luminescent materials for optoelectronics?

Methodological Answer:
The Sr²⁺ center in the complex coordinates with π-conjugated ligands, enabling:

  • Energy Transfer: TMHD ligands act as sensitizers, transferring energy to Sr²⁺ for luminescence in OLEDs .
  • Doping Effects: Incorporation into perovskites (e.g., Sr-doped MAPbI₃) improves charge transport and stability .
    Methodology:
  • PL Spectroscopy: Measure emission peaks at ~450–500 nm (ligand-centered) and ~600 nm (Sr²⁺-ligand charge transfer) .
  • DFT Calculations: Model ligand-to-metal charge transfer (LMCT) to predict emission wavelengths .

Advanced: How does the compound’s stability under ambient vs. inert conditions impact its use in MOF synthesis?

Methodological Answer:

  • Ambient Conditions: Hydrolysis of Sr-TMHD in humid air forms SrCO₃ impurities, reducing MOF crystallinity .
  • Inert Conditions: Anhydrous Sr-TMHD in dry THF facilitates controlled MOF growth with high surface area (>1000 m²/g) .
    Mitigation Strategy:
  • Use Schlenk lines for ligand dissolution and MOF synthesis.
  • Monitor stability via PXRD to detect phase changes over time .

Advanced: What strategies optimize the synthesis of SrO nanoparticles using this precursor?

Methodological Answer:

  • Solvothermal Method: React Sr-TMHD with oleic acid in octadecene at 280°C to yield 5–10 nm SrO nanoparticles .
  • Size Control: Adjust ligand concentration (oleic acid:Sr-TMHD ratio = 3:1) to prevent aggregation .
  • Characterization: TEM for size distribution; XPS confirms Sr²⁺ oxidation state and surface passivation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II)
Reactant of Route 2
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II)

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